molecular formula C12H9ClF3NO B3055907 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole CAS No. 678164-78-8

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole

Cat. No.: B3055907
CAS No.: 678164-78-8
M. Wt: 275.65 g/mol
InChI Key: DAIJRQFQVXPBCI-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole is a substituted oxazole derivative characterized by a chloromethyl group at position 4, a methyl group at position 5, and a 3-trifluoromethylphenyl substituent at position 2 of the oxazole ring (Figure 1). Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their weak aromaticity (pKa of conjugate acid = 0.8) compared to other azoles like thiazole . Substituted oxazoles are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, particularly as antibacterial, antifungal, and anticancer agents . This compound’s trifluoromethyl and chloromethyl groups likely enhance its lipophilicity and reactivity, making it a candidate for medicinal chemistry and materials research.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-3-2-4-9(5-8)12(14,15)16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIJRQFQVXPBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442206
Record name 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678164-78-8
Record name 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of α-Amino Acid Derivatives

The most robust method for synthesizing 4-chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole involves cyclocondensation of α-amino acid precursors with phosgene derivatives. This approach, adapted from a patented protocol for analogous oxazole systems, proceeds via the following steps:

Reaction Mechanism and Conditions

  • Starting Material : α-(3-Trifluoromethylphenyl)glycine is dispersed in an aromatic hydrocarbon solvent (e.g., xylene or toluene).
  • Acid Catalysis : Trifluoroacetic acid (TFA) is added to protonate the amino group, facilitating nucleophilic attack.
  • Base Activation : Triethylamine (TEA) neutralizes the acid, generating a reactive intermediate.
  • Cyclization : Solid phosgene (triphosgene) in solvent is introduced, acting as a carbonylating agent to form the oxazole ring.

Critical Parameters :

  • Mass Ratios : Glycine:TFA:TEA:Phosgene = 185:110–230:100–155:220–300.
  • Temperature : 55–65°C for 2–4 hours.
  • Solvent : Xylene or benzene, chosen for immiscibility with water and inertness to reagents.

Work-Up and Isolation

Post-reaction, water is added to quench excess phosgene. The mixture is partitioned, and the organic layer is extracted, concentrated under reduced pressure, and purified via distillation. Example yields from analogous syntheses exceed 95%.

Table 1: Optimized Reaction Conditions from Patent Data
Parameter Example 3 Example 4 Example 5
Solvent Xylene Benzene Xylene
Temperature (°C) 60 65 60
Reaction Time (h) 3 3.5 4
Yield (%) 95.4 95.4 96.2
Purity (HPLC) 95.8 96.0 95.8

Hantzsch Oxazole Synthesis with Chloromethylation

An alternative route involves constructing the oxazole core via the Hantzsch method, followed by late-stage chloromethylation:

Oxazole Core Formation

  • Halo Ketone Preparation : 3-Trifluoromethylbenzoyl chloride is reacted with 2-amino-2-methylpropanol to form an intermediate β-ketoamide.
  • Cyclization : Heating in the presence of PCl₃ or POCl₃ induces cyclodehydration, yielding 5-methyl-2-(3-trifluoromethylphenyl)-oxazole.

Chloromethylation

The chloromethyl group is introduced at the 4-position using a Blanc chloromethylation reaction:

  • Reagents : Paraformaldehyde and HCl gas in acetic acid.
  • Conditions : 40–50°C for 6–8 hours.

Challenges :

  • Regioselectivity: Competitive substitution at other positions necessitates careful stoichiometric control.
  • Side Reactions: Over-chlorination or ring opening may occur under acidic conditions.

Solid-Phase Synthesis for High-Throughput Applications

Combinatorial approaches using Wang resin have been explored for oxazole derivatives, though scalability remains limited:

  • Resin Functionalization : Load 3-trifluoromethylbenzoic acid onto the resin via ester linkage.
  • Condensation : Couple with N-Fmoc-protected methylglycine.
  • Cyclization : Treat with TFA/CH₂Cl₂ to cleave the product and form the oxazole ring.

Advantages :

  • Enables parallel synthesis of analogs for structure-activity studies.
  • Reduces purification steps via solid-phase extraction.

Analytical and Process Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 4.45 (s, 2H, CH₂Cl), 2.40 (s, 3H, CH₃), 7.60–7.85 (m, 4H, Ar-H).
  • IR (KBr) : 1650 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

Purity Optimization

  • Crystallization : Ethanol/water mixtures (7:3) achieve >99% purity.
  • Chromatography : Silica gel (hexane:EtOAc 4:1) removes trace impurities.

Industrial-Scale Considerations

Solvent Recovery Systems

  • Xylene and benzene are recycled via fractional distillation, reducing costs by 20–30%.
  • Continuous flow reactors enhance throughput, achieving 85% conversion in 1/3 the time of batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Coupling Reactions: The trifluoromethyl-phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions, often under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine derivative of the oxazole.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H9ClF3NOC_{12}H_9ClF_3NO and a molecular weight of 275.65 g/mol. Its structure features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of a chloromethyl group and a trifluoromethyl-phenyl group enhances its reactivity and potential applications in various domains.

Medicinal Chemistry

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique functional groups allow for the development of derivatives with enhanced biological activity. Preliminary studies have indicated potential applications in:

  • Antimicrobial agents : Compounds derived from this oxazole have shown activity against various bacterial strains.
  • Anticancer drugs : Research suggests that derivatives can inhibit cancer cell proliferation through specific molecular interactions.

Materials Science

This compound is utilized in developing novel materials with specific properties, such as:

  • Fluorescent materials : The oxazole ring contributes to the optical properties of materials, making them suitable for applications in displays and sensors.
  • Conductive polymers : Its ability to participate in coupling reactions allows for the incorporation into conductive polymer matrices, enhancing electronic properties.

Chemical Biology

In biochemical assays, this compound can act as a probe or ligand to study biological processes. Notable applications include:

  • Target identification : The compound's ability to bind to specific enzymes or receptors aids in elucidating biological pathways.
  • Inhibitor development : It can be modified to create inhibitors that selectively target disease-related proteins .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of synthesized derivatives of this compound against Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting potential for development as novel antimicrobial agents.

Case Study 2: Fluorescent Material Development

Research focused on incorporating this compound into polymer matrices for sensor applications. The resulting materials demonstrated enhanced fluorescence under UV light, indicating their suitability for use in optical devices.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl-phenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Aryl Substituents

Thiazole analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluorophenyl counterpart (Compound 5), share structural similarities with the target oxazole, including aryl substituents and halogenated groups. However, the replacement of oxygen with sulfur in the heterocyclic ring (thiazole vs. oxazole) leads to distinct properties:

  • Aromaticity and Basicity : Thiazoles are more aromatic and basic than oxazoles due to sulfur’s larger atomic size and polarizability .

Table 1 : Key Differences Between Oxazole and Thiazole Derivatives

Property Target Oxazole Thiazole (Compound 4/5)
Heteroatoms O, N S, N
Aromaticity Weak Moderate
Substituent Orientation Planar (trifluoromethylphenyl) Perpendicular (fluorophenyl)
Bioactivity Potential Anticancer, antimicrobial Antifungal, kinase inhibition

Substituted Oxazole Derivatives

2.2.1. Substituent Position and Reactivity

The synthesis of 5-chloro-2-aryloxazole-4-carbaldehydes via the Vilsmeier reaction (e.g., 5-chloro-2-(4-fluorophenyl)oxazole-4-carbaldehyde) highlights the impact of substituent positioning. Compared to the target compound’s 4-chloromethyl group, carbaldehyde substituents at position 4 reduce steric bulk but enhance electrophilicity, improving yields (up to 85%) in condensation reactions .

Corrosion Inhibition Properties

Oxazole derivatives with 2-phenyl substituents (e.g., C-5, C-6, and C-7 substituted analogs) demonstrate corrosion inhibition for mild steel in HCl, with inhibition efficiency increasing with substituent hydrophobicity . The target compound’s trifluoromethylphenyl group may enhance adsorption onto metal surfaces due to its strong electron-withdrawing nature, though experimental data are lacking.

Biological Activity

4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole is an organic compound belonging to the oxazole family, characterized by its unique molecular structure and potential biological activities. With a molecular formula of C₁₂H₉ClF₃NO and a molecular weight of approximately 275.65 g/mol, this compound has garnered interest in various fields, particularly medicinal chemistry and agrochemicals due to its reactivity and biological properties.

Chemical Structure and Properties

The compound features:

  • Oxazole Ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • Chloromethyl Group : Contributes to electrophilic reactivity.
  • Trifluoromethyl Group : Enhances interaction with biological targets, influencing its chemical behavior.

The presence of the trifluoromethyl group significantly modifies the compound's chemical properties, making it a subject of interest for various applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity. The trifluoromethyl group is believed to enhance its interaction with microbial targets, potentially leading to effective inhibition of growth.

Anticancer Activity

The compound has shown promise in anticancer research. Mechanistic studies indicate that it may interact with specific enzymes or receptors involved in cancer pathways. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

The mechanism of action involves:

  • Binding to Enzymes : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins.
  • Influencing Cellular Pathways : By binding to specific receptors, the compound can modulate various signaling pathways, potentially leading to apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyFindings
Identified antimicrobial properties against Gram-positive bacteria.
Showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM, comparable to established drugs like Tamoxifen.
Molecular docking studies revealed strong interactions between trifluoromethyl groups and enzyme active sites, enhancing biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : Using appropriate precursors under acidic conditions.
  • Introduction of Functional Groups : Electrophilic substitution reactions are employed to introduce the chloromethyl and trifluoromethyl groups.

Synthetic Routes

Several synthetic methods have been developed for this compound:

  • Method A : Utilizing trifluoromethanesulfonic acid as a catalyst.
  • Method B : Employing zinc-based catalysts for improved yields.

Q & A

Q. What are the optimal synthetic routes for 4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole?

A multi-step synthesis can be designed using heterocyclic coupling and chlorination. For example, oxazole derivatives are often synthesized via condensation of substituted aldehydes with hydroxylamine derivatives under alkaline conditions, followed by cyclization. A key step involves chlorination using reagents like phosphorus pentachloride (PCl₅) to introduce the chloromethyl group . Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH-12.5) in PEG-400 at 70–80°C has been reported for similar oxazole syntheses, achieving high yields with TLC monitoring for reaction completion .

Q. How should this compound be characterized using spectroscopic methods?

  • IR Spectroscopy : Look for characteristic peaks: C-Cl stretch (~750 cm⁻¹), C-F stretches (1100–1250 cm⁻¹ for trifluoromethyl), and oxazole ring C=N/C-O (~1650 cm⁻¹) .
  • ¹H NMR : The trifluoromethylphenyl group shows deshielded aromatic protons (δ 7.5–8.5 ppm), while the chloromethyl (-CH₂Cl) group appears as a singlet (~δ 4.5 ppm). Methyl groups on the oxazole ring typically resonate at δ 2.3–2.6 ppm .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Use hot aqueous acetic acid to remove unreacted intermediates .
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 ratio) to separate chlorinated byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the trifluoromethyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of the -CF₃ group, predicting its influence on electrophilic substitution sites. Molecular docking studies may reveal interactions with biological targets (e.g., enzymes or receptors), supporting its potential as a pharmacophore .

Q. What strategies address low yields during the chlorination step?

  • Alternative Chlorinating Agents : Replace PCl₅ with SOCl₂ or N-chlorosuccinimide (NCS) to reduce side reactions.
  • Temperature Control : Maintain temperatures below 0°C during chlorination to minimize over-chlorination .
  • Catalytic Additives : Use Lewis acids like FeCl₃ to enhance selectivity .

Q. How can contradictions in spectral data between synthetic batches be resolved?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₂H₉ClF₃NO).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, particularly for aromatic protons in the trifluoromethylphenyl group .
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice .

Q. What are the implications of the oxazole ring’s electronic properties on derivatization?

The oxazole ring’s electron-deficient nature directs nucleophilic attacks to the 4-position. Functionalization (e.g., Suzuki coupling at the 2-phenyl group) requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Substituent effects on reactivity can be studied via Hammett plots .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the chloromethyl group .
  • Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
  • Analytical Validation : Cross-validate purity assays (HPLC, GC-MS) with certified reference standards .
  • Safety Protocols : Handle chloromethyl intermediates in fume hoods due to volatility and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloromethyl-5-methyl-2-(3-trifluoromethyl-phenyl)-oxazole
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